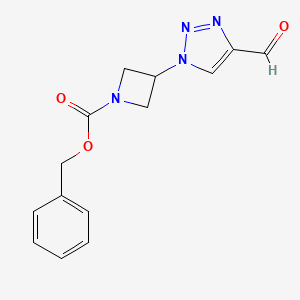
ベンジル 3-(4-ホルミル-1H-1,2,3-トリアゾール-1-イル)アゼチジン-1-カルボキシレート
概要
説明
“Benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate” is a chemical compound. It’s part of a larger family of compounds known as 1,2,3-triazoles . These compounds have been studied for their potential applications in various fields, including medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized, and screened for their in vitro cytotoxic activity .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as NMR and MS analysis . For example, a series of 4- (1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized, and screened for their in vitro cytotoxic activity .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, the IR, 1H-NMR, and 13C NMR spectra of similar compounds have been reported .科学的研究の応用
創薬
1,2,3-トリアゾールは、言及されている誘導体を含む、多くの医薬品に含まれていることが知られています。 これらはアミド結合と構造的に類似しており、EまたはZアミド結合のいずれかを模倣できるため、創薬に役立ちます 。 たとえば、これらは、ルフィナミドなどの抗けいれん薬や、セファトリジンなどの抗生物質の一部です 。 ベンジルトリアゾール誘導体は、新しい医薬品を開発するための同様の用途を探索できる可能性があります。
有機合成
トリアゾール環は、有機合成において汎用性の高い部分です。 これは、より複雑な分子の合成における安定な中間体として役立ちます。 さまざまな条件下でのトリアゾールの安定性は、多段階合成プロセスでの使用に適しています .
高分子化学
高分子化学において、トリアゾールは、高分子の特性を改変するために使用できます。 水素結合に関与する能力とその芳香族特性を利用して、高分子材料の熱安定性と機械的強度を高めることができます .
超分子化学
トリアゾールの強い双極子モーメントと水素結合能力により、超分子構造を形成できます。 これらの構造は、分子認識システム、センサー、自己組織化材料の開発に役立ちます .
生体共役と化学生物学
トリアゾールは、生体共役を使用してさまざまな生体分子を互いに、または他の分子エンティティに付着させることができます。 このアプリケーションは、化学生物学において、生物学的プロセスを研究し、診断ツールを開発するために不可欠です .
蛍光イメージング
トリアゾールコアは、イメージング目的で蛍光プローブに組み込むことができます。 蛍光イメージングで使用される分子への組み込みにより、これらのプローブの安定性と特異性を向上させることができます。これは、生物学的システムを視覚化するために不可欠です .
作用機序
Target of Action
The primary targets of Benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate Compounds containing the 1,2,3-triazole moiety are known to bind with a variety of enzymes and receptors, showing versatile biological activities . They can act as hydrogen bond acceptors and donors, simultaneously , thereby offering various types of binding to the target enzyme .
Mode of Action
The exact mode of action of Benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate It is known that 1,2,3-triazoles can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
The specific biochemical pathways affected by Benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate Compounds containing the 1,2,3-triazole moiety have been found to show various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate It is known that 1,2,3-triazoles are chemically and biologically stable , which may influence their bioavailability.
Result of Action
The specific molecular and cellular effects of Benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate Compounds containing the 1,2,3-triazole moiety have been found to show various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate It is known that 1,2,3-triazoles are chemically and biologically stable , suggesting that they may be resistant to various environmental factors.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The triazole ring can form stable complexes with metal ions, which can be crucial for enzyme catalysis. This compound has been shown to interact with enzymes such as topoisomerase IV and COVID-19 main protease, exhibiting inhibitory effects . These interactions are primarily driven by hydrogen bonding and van der Waals forces, which stabilize the enzyme-inhibitor complex.
Cellular Effects
Benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate has demonstrated significant effects on various cell types. In cancer cell lines such as BT-474, HeLa, and MCF-7, this compound induces apoptosis, leading to cell death . It influences cell signaling pathways by inhibiting tubulin polymerization, which is essential for cell division. Additionally, it affects gene expression by modulating the activity of transcription factors, thereby altering cellular metabolism and promoting apoptotic pathways.
Molecular Mechanism
The molecular mechanism of benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate involves its binding interactions with biomolecules. This compound binds to the colchicine binding site of tubulin, inhibiting its polymerization and disrupting microtubule dynamics . This inhibition leads to cell cycle arrest at the sub-G1 and G2/M phases, ultimately inducing apoptosis. Furthermore, it interacts with the catalytic domain of topoisomerase IV, inhibiting its activity and preventing DNA replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Its stability and efficacy may vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic outcomes without causing significant toxicity.
Metabolic Pathways
Benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its biotransformation and elimination from the body. The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthetic processes . These interactions can influence the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux pumps, which regulate its intracellular concentration . Additionally, it can bind to serum proteins, facilitating its distribution throughout the body. These interactions can affect the localization and accumulation of the compound in target tissues.
Subcellular Localization
The subcellular localization of benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments such as the nucleus and mitochondria, where it exerts its biological effects . These localization patterns are crucial for its activity, as they determine the accessibility of target biomolecules and the overall efficacy of the compound.
特性
IUPAC Name |
benzyl 3-(4-formyltriazol-1-yl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-9-12-6-18(16-15-12)13-7-17(8-13)14(20)21-10-11-4-2-1-3-5-11/h1-6,9,13H,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYQRKFETOKURN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)N3C=C(N=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopropylspiro[2.3]hexan-4-amine](/img/structure/B1480498.png)
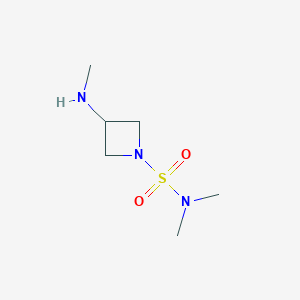

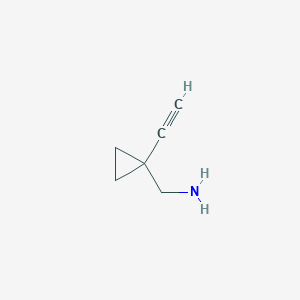
![N-methyl-1-(spiro[3.3]heptan-2-yl)methanamine hydrochloride](/img/structure/B1480505.png)

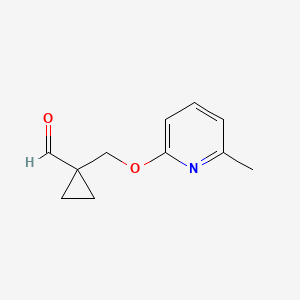
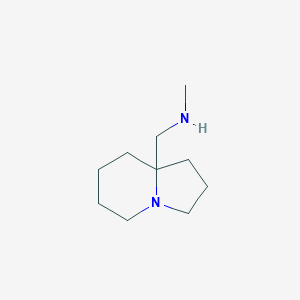
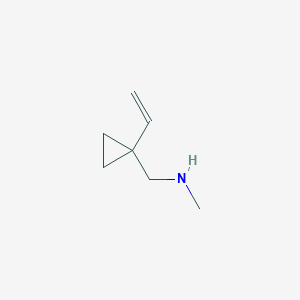
![(1,1-Difluorospiro[2.3]hexan-5-yl)methanamine](/img/structure/B1480514.png)
![7,7-Difluoro-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B1480515.png)
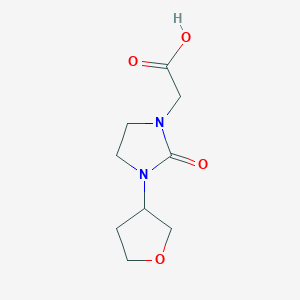
![4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1480518.png)

